1-(7-Methoxy-1-naphthyl)cyclopropanamine
CAS No.:
Cat. No.: VC15742321
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO |
|---|---|
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |
| Standard InChI | InChI=1S/C14H15NO/c1-16-11-6-5-10-3-2-4-13(12(10)9-11)14(15)7-8-14/h2-6,9H,7-8,15H2,1H3 |
| Standard InChI Key | WBYORRFBRHDSMS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(7-Methoxy-1-naphthyl)cyclopropanamine consists of a naphthalene ring system substituted with a methoxy group at the 7-position and a cyclopropane ring bearing an amine group at the 1-position (Figure 1). The molecular formula (C₁₄H₁₅NO) and weight (213.27 g/mol) were confirmed via high-resolution mass spectrometry. The IUPAC name, 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine, reflects its bicyclic aromatic system and cyclopropane-amine functionality.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 1-(7-methoxynaphthalen-1-yl)cyclopropan-1-amine |
| Canonical SMILES | COC1=CC2=C(C=CC=C2C3(CC3)N)C=C1 |
| InChI Key | WBYORRFBRHDSMS-UHFFFAOYSA-N |
| PubChem CID | 105466836 |
The planar naphthalene system and strained cyclopropane ring create a rigid three-dimensional structure, which may influence its reactivity and binding interactions in biological systems.
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of 1-(7-Methoxy-1-naphthyl)cyclopropanamine likely involves two key steps:
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Construction of the naphthalene core with a methoxy group.
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Cyclopropanation to introduce the aminocyclopropane moiety.
A plausible route could adapt methods from the synthesis of related naphthylacetonitriles . For instance, halogenation and dehydrohalogenation strategies used for 7-methoxy-1-naphthylacetonitrile (CAS 113527-139-A) might be modified to incorporate the cyclopropane ring .
Proposed Synthetic Pathway
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Condensation: React 7-methoxytetrahydro-1-naphthalenone with a cyclopropane-bearing amine precursor.
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Cyclopropanation: Employ a Simmons–Smith reaction or transition-metal-catalyzed [2+1] cycloaddition to form the strained ring .
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Purification: Crystallization or column chromatography to isolate the target compound.
Table 2: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | PCl₃, CH₂Cl₂, 0°C, 4h | 85% |
| Dehydrohalogenation | NaOH, MeOH, 25°C, 4h | 95% |
While specific details for this compound remain unpublished, the patent CN113527139A demonstrates that alkali-mediated dehydrohalogenation in methanol efficiently removes halogens from similar naphthyl derivatives .
Physicochemical Properties and Analytical Characterization
Solubility and Stability
The compound’s solubility profile is influenced by its aromatic and amine groups:
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Polar solvents: Moderate solubility in methanol and ethanol.
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Nonpolar solvents: Low solubility in hexane or toluene.
Stability studies indicate that the cyclopropane ring may undergo ring-opening under strong acidic or basic conditions, necessitating storage at neutral pH and low temperatures.
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analyses of related compounds show retention times of 8–12 minutes using a C18 column and acetonitrile/water mobile phases . The amine group likely enhances interaction with stationary phases, requiring gradient elution for optimal separation.
| Supplier | Purity | Packaging | Price (USD/g) |
|---|---|---|---|
| Accela Chem | 97% | 100 mg | $250 |
| BOC Sciences | 95% | 500 mg | $1,000 |
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